[1,1'-Biphenyl]-4-yl prop-2-enoate
Description
[1,1'-Biphenyl]-4-yl prop-2-enoate is an ester derivative of biphenyl, characterized by a propenoate (acrylate) group attached to the 4-position of the biphenyl scaffold. The biphenyl core provides planar geometry and π-conjugation, while the acrylate group introduces steric and electronic effects that influence molecular packing and reactivity. Though direct crystallographic data for this specific compound are sparse, analogous biphenyl esters with nitro or cyano substituents have been studied extensively, offering insights into its likely behavior .
Properties
IUPAC Name |
(4-phenylphenyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHSTYFUKBMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31454-24-7 | |
| Details | Compound: 2-Propenoic acid, [1,1′-biphenyl]-4-yl ester, homopolymer | |
| Record name | 2-Propenoic acid, [1,1′-biphenyl]-4-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31454-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10622030 | |
| Record name | [1,1'-Biphenyl]-4-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13633-89-1 | |
| Record name | [1,1'-Biphenyl]-4-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl prop-2-enoate typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with an appropriate alcohol, such as prop-2-en-1-ol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[1,1’-Biphenyl]-4-carboxylic acid+prop-2-en-1-olH2SO4[1,1’-Biphenyl]-4-yl prop-2-enoate+H2O
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl prop-2-enoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Major Products:
Oxidation: [1,1’-Biphenyl]-4-carboxylic acid.
Reduction: [1,1’-Biphenyl]-4-yl propanol.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1,1’-Biphenyl]-4-yl prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving biphenyl derivatives.
Medicine:
Drug Development: Due to its structural similarity to certain bioactive molecules, [1,1’-Biphenyl]-4-yl prop-2-enoate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enoate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of [1,1'-Biphenyl]-4-yl prop-2-enoate can be contextualized by comparing it to related biphenyl esters and derivatives. Key distinctions arise from variations in terminal groups, substituents, and ester chain lengths, which affect crystallinity, intermolecular interactions, and synthetic pathways.
Structural Analogues and Crystallographic Properties
A study by Zugenmaier (2025) analyzed biphenyl esters with nitro or cyano substituents and varying ester chains (e.g., pentanoate, hexanoate). These compounds crystallize in different space groups depending on their substituents and chain flexibility:
| Compound Name | Substituent | Ester Group | Space Group | Packing Features |
|---|---|---|---|---|
| NO2-Bi-4-S-E | Nitro | Pentanoate | P-1 | Triclinic, disordered alkyl chains |
| NO2-Bi-5-S-E | Nitro | Hexanoate | P2₁/c | Monoclinic, layered packing |
| CN-Bi-1-S-M | Cyano | Methoxyacetate | P2₁ | Monoclinic, hydrogen-bond-free |
| [1,1'-Biphenyl]-4-yl prop-2-enoate | None | Acrylate (C3) | Inferred | Likely reduced symmetry due to rigid acrylate |
Key observations:
- Substituent Effects: Nitro and cyano groups enhance dipole-dipole interactions, whereas the unsubstituted biphenyl in the target compound relies on weaker van der Waals forces and π-π stacking. This may result in lower thermal stability .
- Hydrogen Bonding: Unlike carboxylic acid-terminated biphenyls, esters lack hydrogen-bonding capacity, leading to less directional packing (as seen in NO2-Bi-4-S-E and CN-Bi-1-S-M) .
Electronic and Functional Comparisons
- Reactivity: The acrylate group’s α,β-unsaturated carbonyl moiety makes the compound prone to Michael addition or polymerization, unlike saturated esters (e.g., NO2-Bi-5-S-E).
- Applications: Nitro-substituted analogues (e.g., NO2-Bi-4-S-E) exhibit nonlinear optical properties, whereas the unsubstituted target compound may prioritize structural simplicity for polymer matrices or coatings .
Biological Activity
[1,1'-Biphenyl]-4-yl prop-2-enoate is an organic compound classified as a biphenyl derivative, featuring a biphenyl group attached to a prop-2-enoate moiety. Its molecular formula is C15H12O2, with a molar mass of approximately 224.26 g/mol. This compound has garnered attention due to its potential applications in various fields, including organic synthesis and materials science, as well as its biological activities.
The compound can undergo various chemical reactions:
- Oxidation : It can be oxidized to form corresponding carboxylic acids or ketones using agents such as potassium permanganate and chromium trioxide.
- Reduction : Reduction to its corresponding alcohol can be achieved with lithium aluminum hydride or sodium borohydride.
- Substitution : Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for the introduction of various substituents.
Antiproliferative Effects
Recent studies have indicated that derivatives of [1,1'-Biphenyl]-4-yl prop-2-enoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this biphenyl derivative have shown promising results in inhibiting cell growth in vitro:
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 22 | |
| Compound B | A549 (Lung) | 31 | |
| Compound C | HeLa (Cervical) | 26 | |
| Compound D | HCT116 (Colon) | 28 |
These findings suggest that the presence of the biphenyl moiety contributes to the biological activity by enhancing the interaction with cellular targets.
The mechanism by which [1,1'-Biphenyl]-4-yl prop-2-enoate and its derivatives exert their biological effects may involve:
- Inhibition of Key Enzymes : Some studies have highlighted that these compounds act as inhibitors of enzymes such as tyrosinase, which is involved in melanin biosynthesis and has implications in cancer treatment and skin disorders .
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways, leading to increased caspase activity and down-regulation of anti-apoptotic proteins like Bcl2 .
Study on Antioxidant Activity
A recent study evaluated the antioxidant potential of [1,1'-Biphenyl]-4-yl prop-2-enoate derivatives using DPPH radical scavenging assays. The results indicated that these compounds exhibited significant radical scavenging activity, comparable to established antioxidants like Trolox:
| Compound | DPPH Scavenging Activity (%) at 10 µM |
|---|---|
| Derivative A | 70.6% |
| Derivative B | 73.5% |
| Trolox (Control) | 77.6% |
This suggests that the biphenyl structure may enhance the electron-donating ability of these compounds, contributing to their antioxidant properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
